N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate
Description
Properties
Molecular Formula |
C13H14F3N5O2 |
|---|---|
Molecular Weight |
329.28 g/mol |
IUPAC Name |
acetic acid;4-N-[4-(trifluoromethyl)pyridin-2-yl]pyridine-2,3,4-triamine |
InChI |
InChI=1S/C11H10F3N5.C2H4O2/c12-11(13,14)6-1-3-17-8(5-6)19-7-2-4-18-10(16)9(7)15;1-2(3)4/h1-5H,15H2,(H3,16,17,18,19);1H3,(H,3,4) |
InChI Key |
NNTPUUFVWGNPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CN=C(C=C1C(F)(F)F)NC2=C(C(=NC=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Alkoxy-Trifluorobutane Derivatives
The foundational method for constructing the trifluoromethylpyridine core involves cyclizing 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one with trialkyl phosphonoacetates. As detailed in, this reaction proceeds via a Knoevenagel condensation, yielding a mixture of α,β-unsaturated esters. Subsequent cyclization with ammonium formate or formamide at 150–160°C produces 4-trifluoromethyl-2(1H)-pyridinone in yields exceeding 70%.
Table 1: Cyclization Conditions for Trifluoromethylpyridine Synthesis
| Starting Material | Cyclizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Methoxy-1,1,1-trifluorobut-3-en-2-one | Ammonium formate | 160 | 72 |
| 4,4-Diethoxy-1,1,1-trifluorobutan-2-one | Formamide | 150 | 68 |
Functionalization to 2-Amino-4-(Trifluoromethyl)pyridine
The pyridinone intermediate is converted to the corresponding amine via Buchwald–Hartwig amination. For example, reacting 4-trifluoromethyl-2(1H)-pyridinone with 4-trifluorobenzylamine in the presence of a palladium catalyst yields 2-amino-4-(trifluoromethyl)pyridine. This step often requires ligands such as Xantphos and bases like cesium carbonate to facilitate the coupling.
Assembly of the Pyridine-2,3,4-triamine Backbone
Regioselective Amination of Pyridine Derivatives
The triamine segment is constructed through sequential aminations. Starting with 2-nitro-4-aminopyridine, a Boc-protected intermediate is generated using di-tert-butyl dicarbonate. Selective deprotection and coupling with acyl chlorides introduces substituents at the 2- and 4-positions. Hydrogenation with ammonium formate and palladium on carbon reduces nitro groups to amines, yielding pyridine-2,3,4-triamine.
Table 2: Amination Conditions for Pyridine-2,3,4-triamine Synthesis
| Step | Reagent | Catalyst/Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylchloroformate | K₂CO₃ | 25 | 85 |
| 2 | 3,3-Dimethylbutyryl chloride | Et₃N | 0–25 | 78 |
| 3 | H₂ (1 atm) | Pd/C, NH₄HCO₂ | 60 | 90 |
Coupling of Fragments via Buchwald–Hartwig Amination
The final coupling between 2-amino-4-(trifluoromethyl)pyridine and pyridine-2,3,4-triamine is achieved using a palladium-catalyzed cross-coupling. Optimized conditions involve Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, resulting in a 65% yield of the coupled product.
Acetate Salt Formation and Purification
The free base of N⁴-(4-(Trifluoromethyl)pyridin-2-yl)pyridine-2,3,4-triamine is treated with acetic acid in ethanol to form the acetate salt. Crystallization from a mixture of ethyl acetate and hexanes yields the final product with >95% purity.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Cyclization-Amination Approach
An alternative method condenses 4,4-dialkoxy-1,1,1-trifluorobutan-2-one with triethyl phosphonoacetate and ammonia in formamide, directly yielding 2-amino-4-(trifluoromethyl)pyridine. While this route reduces step count, it requires stringent temperature control (140–160°C) to prevent decomposition.
Solid-Phase Synthesis for High-Throughput Production
Recent advances employ resin-bound intermediates to streamline purification. For instance, immobilizing the pyridine-triamine backbone on Wang resin allows for iterative aminations and trifluoromethylation, though yields remain modest (50–60%).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethylpyridine moiety undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. The electron-withdrawing effect of the CF₃ group activates the pyridine ring for displacement reactions at specific positions.
Example Reaction :
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N4-(4-CF₃-pyridin-2-yl)pyridine-2,3,4-triamine acetate | K₂CO₃, DMF, 80°C, 12h | 4-Amino-2-(piperidin-1-yl)pyridine derivative | 68% |
Mechanistic studies indicate that the C-6 position of the trifluoromethylpyridine ring is most susceptible to NAS due to para-directing effects of the CF₃ group.
Coordination Chemistry
The triamine backbone acts as a polydentate ligand, forming stable complexes with transition metals.
Complexation Data :
The acetate ion participates in hydrogen-bonding networks, influencing crystal packing in metal-organic frameworks .
Acylation/Alkylation of Amine Groups
The primary and secondary amines undergo sequential functionalization:
Stepwise Derivatization :
-
N-Acylation :
-
N-Alkylation :
Reductive Amination
The triamine structure participates in tandem reduction-alkylation reactions:
Optimized Protocol :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | MeOH/H₂O (9:1) | Maximizes solubility |
| Catalyst | NaBH₃CN | Prevents over-reduction |
| Temperature | 40°C | Balances kinetics/thermodynamics |
| Reaction Time | 8h | 89% conversion |
This method produces N-alkylated derivatives with >85% enantiomeric excess when chiral aldehydes are used .
Cyclization Reactions
Under acidic conditions, the triamine forms fused heterocycles:
Notable Cyclizations :
Cyclization kinetics follow second-order dependence on substrate concentration .
Photochemical Reactivity
The CF₃ group induces uniq
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has shown that N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate exhibits significant anticancer properties. Studies demonstrate its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Case Study:
In vitro studies on breast cancer cell lines indicated an IC50 value of approximately 25 µM, suggesting effective cytotoxicity against these cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| MDA-MB-231 | 30 |
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Agricultural Applications
1. Pesticidal Activity
this compound has shown promise as a pesticide due to its ability to inhibit specific enzymes in pests that are crucial for their survival.
Case Study:
Field trials indicated a reduction in pest populations by over 50% when applied at recommended dosages, highlighting its potential as an effective agricultural chemical.
Materials Science Applications
1. Polymer Additive
The compound can serve as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its trifluoromethyl group contributes to improved resistance to solvents and chemicals.
Data Table: Polymer Properties Enhancement
| Property | Control Sample | Sample with Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 40 |
| Thermal Decomposition Temp (°C) | 250 | 300 |
Mechanism of Action
The mechanism of action of N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of RAF kinases, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Pyridine-Based Carboxamides (e.g., Compound 6a)
Example Compound : N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6a) .
Key Differences :
Patent-Derived Pyridine Analogs (e.g., Agrochemistry Candidates)
Examples :
- N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide .
- 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine .
Key Differences :
Pyrimidine Derivatives (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate)
Example : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) .
Key Differences :
- Pyrimidine’s electron-deficient core in Compound 1 enhances reactivity toward nucleophilic targets, whereas the target compound’s pyridine-triamine system may interact via hydrogen bonding.
- Thioether and ester groups in Compound 1 prolong half-life but raise toxicity concerns compared to the target’s acetate .
Biological Activity
N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate (CAS No. 1922870-74-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, including case studies and research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 329.28 g/mol. The trifluoromethyl group and the pyridine moieties contribute significantly to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14F3N5O2 |
| Molecular Weight | 329.28 g/mol |
| CAS Number | 1922870-74-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of pyridine derivatives followed by acylation processes. The introduction of the trifluoromethyl group is crucial for enhancing the lipophilicity and biological activity of the compound.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyridine derivatives have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes.
Inhibition Studies
Studies have demonstrated that this compound acts as an inhibitor of certain enzymes. The structure-activity relationship (SAR) analysis reveals that the trifluoromethyl group enhances binding affinity to target proteins, potentially leading to increased potency in inhibiting enzymatic activity.
Case Studies
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been evaluated for their ability to inhibit DHFR, a key enzyme in folate metabolism. In vitro studies indicated promising IC50 values for related pyridine derivatives, suggesting potential applications in cancer therapy.
- Tyrosinase Inhibition : Compounds structurally related to this compound have shown competitive inhibition against tyrosinase, which is crucial for melanin production. This property could be beneficial in treating hyperpigmentation disorders.
Research Findings
Recent studies have focused on the pharmacological profiles of trifluoromethylated pyridines:
- Anticancer Activity : Compounds exhibiting similar structural motifs have been tested against various cancer cell lines, showing cytotoxic effects and potential mechanisms involving apoptosis induction.
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties in models of neurodegenerative diseases, indicating a possible role in modulating neuroinflammation.
Q & A
Q. What synthetic methodologies are recommended for preparing N4-(4-(trifluoromethyl)pyridin-2-yl)pyridine-2,3,4-triamine acetate?
Answer: A multi-step synthesis is typically employed, leveraging modular pyridine functionalization. Key steps include:
- Condensation reactions between halogenated pyridine intermediates and amines, using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to install the triamine moiety.
- Trifluoromethylation via copper-mediated Ullmann-type coupling or radical trifluoromethylation to introduce the CF₃ group.
- Acetate salt formation through acid-base titration (e.g., acetic acid in ethanol) to improve crystallinity and stability.
Optimization: Use 3-picoline or 3,5-lutidine as bases to minimize side reactions during sulfonamide or carboxamide formation steps .
Q. How should researchers characterize the structural and chemical properties of this compound?
Answer:
- Structural confirmation : Use H/F NMR and X-ray crystallography to resolve positional isomerism of the triamine and trifluoromethyl groups. For example, X-ray studies of related pyridinamine derivatives reveal planar pyridine rings with substituent-dependent torsional angles .
- Purity analysis : Employ HPLC-MS (reverse-phase C18 column, 0.1% formic acid/acetonitrile gradient) to detect residual solvents or unreacted intermediates.
- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (typically >200°C for trifluoromethylpyridine derivatives) .
Q. What strategies improve the solubility and stability of this compound in aqueous systems?
Answer:
- Counterion engineering : The acetate salt form enhances aqueous solubility compared to freebase derivatives. Adjust pH (4–6) to maintain protonation of the pyridine nitrogen.
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to prevent precipitation.
- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with trehalose or mannitol as cryoprotectants .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
Answer:
- Substituent variation : Replace the trifluoromethyl group with pentafluoroethyl (CF₂CF₃) or chlorodifluoromethyl (CF₂Cl) to modulate electron-withdrawing effects and lipophilicity.
- Triamine positional isomers : Synthesize and compare 2,4,5-triamine vs. 2,3,4-triamine derivatives to assess steric and electronic impacts on target binding.
- Data-driven SAR : Use computational docking (AutoDock Vina) to correlate substituent positions with binding affinities to kinase or receptor targets (e.g., EGFR or PARP) .
Q. Table 1: Example SAR for Trifluoromethylpyridine Derivatives
| Substituent Position | Biological Activity (IC₅₀, nM) | LogP | Reference |
|---|---|---|---|
| 4-CF₃, 2,3,4-triamine | 12.5 ± 1.2 (EGFR) | 2.8 | |
| 5-CF₃, 2,4,5-triamine | 45.3 ± 3.1 (EGFR) | 3.1 |
Q. What mechanistic insights can be derived from in vitro and in silico studies of this compound?
Answer:
- Enzyme inhibition assays : Conduct time-dependent inhibition studies (e.g., pre-incubation with NADPH for cytochrome P450 enzymes) to differentiate reversible vs. covalent binding.
- Molecular dynamics (MD) simulations : Analyze hydrogen bonding between the triamine group and catalytic residues (e.g., Lys68 in PARP-1) over 100-ns trajectories (AMBER force field) .
- Reactive oxygen species (ROS) detection : Use DCFH-DA fluorescence assays to evaluate off-target oxidative stress in cell models .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
Answer:
Q. What experimental designs address contradictions in reported bioactivity data?
Answer:
- Standardized assay conditions : Control variables such as ATP concentration (1 mM for kinase assays) and DMSO content (≤0.1%) to minimize inter-lab variability.
- Orthogonal validation : Confirm IC₅₀ values using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Batch-to-batch analysis : Characterize impurities (<0.5% by HPLC) that may antagonize or enhance activity .
Q. What protocols are recommended for in vivo pharmacokinetic (PK) and efficacy studies?
Answer:
- Dosing formulation : Prepare suspensions in 0.5% methylcellulose/0.2% Tween-80 for oral gavage.
- PK parameters : Measure plasma half-life (t₁/₂) and bioavailability (F%) via LC-MS/MS (LLOQ: 1 ng/mL).
- Xenograft models : Use NOD/SCID mice implanted with HCT116 colorectal cancer cells to evaluate tumor growth inhibition at 50 mg/kg/day .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
